3-(Methoxymethyl)morpholine hydrochloride
Overview
Description
3-(Methoxymethyl)morpholine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- 3-(Methoxymethyl)morpholine hydrochloride has been synthesized through a variety of methods. For instance, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was synthesized using a cyclization reaction, reduction, and acidification, yielding a 62.3% yield. This process was characterized by IR, 1H NMR, and MS technologies, showcasing its operational ease and high yield (Tan Bin, 2011).
- Another synthesis method involved transforming 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine using an electrophile-induced ring closure. This method was a precursor for synthesizing 3,5-di(methoxymethyl)morpholine (M. D’hooghe et al., 2006).
Chemical Complexation and Derivatives
- N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine (L1) and bis{2-(N-morpholino)ethyl}telluride (L2), derivatives of morpholine, were synthesized and used in complexation with palladium(II) and mercury(II). The study provided insights into the structural characteristics and bonding of these complexes (A. Singh et al., 2000).
Applications in Medicinal Chemistry
- Morpholine and its derivatives, like 3-hydroxymethylmorpholine, have been recognized as significant building blocks in medicinal chemistry. They are noted for enhancing pharmacokinetic and pharmacodynamic properties of pharmaceutical ingredients. The synthesis of enantiomerically pure morpholine building blocks remains a challenging but vital area of research (U. Stojiljkovic et al., 2022).
Structural Studies
- The structure of compounds like C7H14NO3+·Cl−, a hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, which is a key intermediate for synthesizing biologically active heterocyclic compounds, has been studied. These studies provide insights into the molecular configurations and bonding characteristics (L. Mazur et al., 2007).
Other Chemical Transformations and Kinetics
- The chemical and kinetic studies of derivatives such as 3-morpholinosydnonimine and its N-Ethoxycarbonyl derivative have been conducted. These studies contribute to understanding the stability and reaction kinetics of these compounds in various conditions (Y. Asahi et al., 1971).
Properties
IUPAC Name |
3-(methoxymethyl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHMLTGBCWLCIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1COCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625025 | |
Record name | 3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955428-52-1 | |
Record name | 3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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